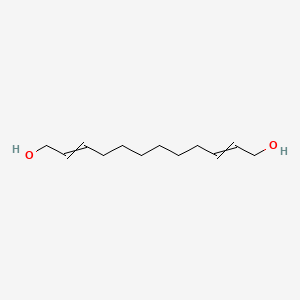
Dodeca-2,10-diene-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,10-diene-1,12-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodeca-2,10-diene-1,12-diol can be synthesized through a ring-opening cross metathesis (ROCM) reaction involving cyclooctene and acrylic acid. This reaction is typically catalyzed by a ruthenium-based catalyst and conducted at high substrate concentrations . The resulting unsaturated dicarboxylic acid is then hydrated in a subsequent reaction step to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar metathesis reactions, leveraging the scalability of these processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dodeca-2,10-diene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodeca-2,10-diene-1,12-dione.
Reduction: Formation of dodecane-1,12-diol.
Substitution: Formation of dodeca-2,10-diene-1,12-diyl ethers or esters.
Wissenschaftliche Forschungsanwendungen
Dodeca-2,10-diene-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and high-performance materials.
Wirkmechanismus
The mechanism of action of dodeca-2,10-diene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the double bonds can participate in addition reactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A cyclic diene with two double bonds.
Uniqueness
Dodeca-2,10-diene-1,12-diol is unique due to its linear structure with terminal hydroxyl groups and internal double bonds. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other dienes .
Eigenschaften
CAS-Nummer |
72312-54-0 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
dodeca-2,10-diene-1,12-diol |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |
InChI-Schlüssel |
HPABSAOLGBMKCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC=CCO)CCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
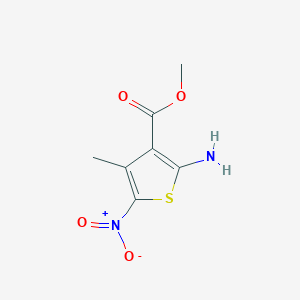
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
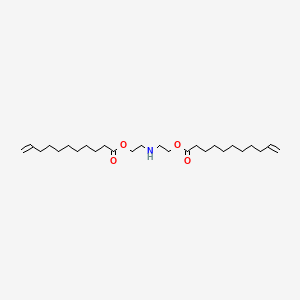

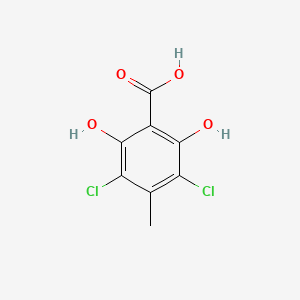
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)

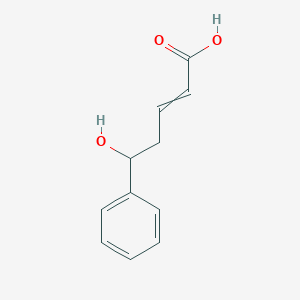
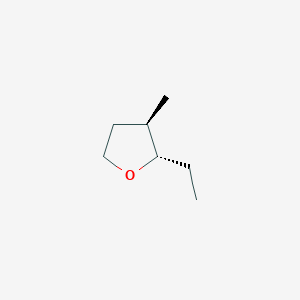

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
